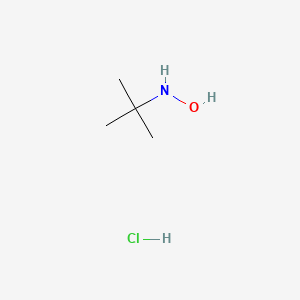

N-(tert-Butyl)hydroxylamine hydrochloride

Descripción

Historical Trajectory and Evolution of Hydroxylamine (B1172632) Chemistry

The field of hydroxylamine chemistry dates back to 1865, when the German chemist Wilhelm Clemens Lossen first prepared the parent compound, hydroxylamine, in the form of its hydrochloride salt. wikipedia.orgatamanchemicals.com Lossen achieved this by reacting tin and hydrochloric acid in the presence of ethyl nitrate. wikipedia.orgatamanchemicals.com It wasn't until 1891 that hydroxylamine was isolated in its pure, albeit unstable, crystalline form by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer. wikipedia.org

Early methods for producing hydroxylamine salts included the electrolytic reduction of nitric acid, a discovery made by Julius Tafel. wikipedia.org Over the years, synthetic routes evolved, such as the Raschig process, which involves the reduction of nitrite (B80452) with bisulfite. wikipedia.org The development of these foundational synthetic methods paved the way for the exploration and synthesis of a wide array of hydroxylamine derivatives, including the N-alkylated versions that are of significant interest today. The core structure of hydroxylamine, with its nucleophilic nitrogen and oxygen atoms, presented a versatile scaffold that chemists would learn to modify for a vast range of synthetic applications, leading to the development of reagents like N-(tert-Butyl)hydroxylamine.

Foundational Role of N-Alkylhydroxylamines in Organic Synthesis

N-Alkylhydroxylamines, the class of compounds to which N-(tert-Butyl)hydroxylamine belongs, are important intermediates in organic synthesis. google.com They are instrumental in the preparation of various nitrogen-containing functional groups, such as nitrones and hydroxamic acids. google.comwikipedia.org The reactivity of N-alkylhydroxylamines allows them to serve as precursors for C-nitroso compounds and as versatile reagents for creating new carbon-nitrogen bonds. google.com

In modern synthetic chemistry, these compounds have emerged as powerful reagents for introducing aliphatic amino groups into organic molecules. ethz.ch Researchers have developed iron-catalyzed reactions that use novel hydroxylamine-derived reagents to directly synthesize secondary and tertiary alkylamines from alkenes. chemrxiv.org This methodology is significant because these amine structures are prevalent in pharmaceuticals and other biologically active molecules. chemrxiv.org Furthermore, N-alkylhydroxylamines are utilized in cycloaddition reactions to form isoxazolidinones, which can then be converted into valuable products like β-amino acids in a highly controlled stereochemical manner. nih.gov Their ability to act as reducing agents and antioxidants for fatty acids further broadens their utility in the laboratory. wikiwand.com The development of synthetic methods involving N-alkylhydroxylamines continues to be an active area of research, focusing on creating efficient and scalable processes for the installation of medicinally relevant amine groups. chemrxiv.orgethz.ch

Distinctive Structural Features and Chemical Classification within the Hydroxylamine Family

N-(tert-Butyl)hydroxylamine hydrochloride possesses distinct structural features that define its chemical behavior and classification. As a derivative of hydroxylamine (NH₂OH), its core structure is characterized by a nitrogen atom bonded to a hydroxyl group (-OH) and an organic substituent.

Specifically, it is an N-substituted hydroxylamine , meaning the tert-butyl group, (CH₃)₃C-, is attached to the nitrogen atom, not the oxygen atom. wikipedia.org This distinguishes it from its isomer, O-tert-butylhydroxylamine. wikipedia.orgsigmaaldrich.com The presence of the bulky tert-butyl group sterically hinders the nitrogen atom, influencing its reactivity and selectivity in chemical reactions.

Within the hydroxylamine family, compounds are classified similarly to amines as primary, secondary, or tertiary based on the degree of substitution on the nitrogen atom. wikipedia.org N-(tert-Butyl)hydroxylamine is a secondary hydroxylamine because the nitrogen atom is bonded to one alkyl group (the tert-butyl group) and one hydrogen atom, in addition to the hydroxyl group.

The compound is most commonly handled as its hydrochloride salt, (CH₃)₃CNHOH · HCl, which improves its stability and ease of use compared to the free base. sigmaaldrich.comgoogle.com The salt is a solid at room temperature. sigmaaldrich.comsigmaaldrich.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 57497-39-9 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₄H₁₂ClNO | nih.govthermofisher.com |

| Molecular Weight | 125.60 g/mol | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 183-185 °C | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | N-tert-butylhydroxylamine;hydrochloride | nih.gov |

| InChI Key | DCSATTBHEMKGIP-UHFFFAOYSA-N | sigmaaldrich.comnih.govthermofisher.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-(tert-Butyl)hydroxylamine |

| O-tert-butylhydroxylamine |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| Ethyl nitrate |

| Nitric acid |

| Cyclohexanone |

| N-benzylhydroxylamine |

| N-methylhydroxylamine |

| Di-tert-butyl dicarbonate |

| N-pivaloylhydroxylamine |

| tert-butyl carbamate |

| N-hexanoylhydroxylamine |

| N-decanoylhydroxylamine |

| N-dodecanoylhydroxylamine |

| 2-Methyl-2-nitropropane (B1294617) |

| N-Phenylhydroxylamine |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-tert-butylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2,3)5-6;/h5-6H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSATTBHEMKGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16649-50-6 (Parent) | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60206107 | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57497-39-9 | |

| Record name | 2-Propanamine, N-hydroxy-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57497-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butyl)hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Preparative Routes to N Tert Butyl Hydroxylamine Hydrochloride

Strategies for N-(tert-Butyl)hydroxylamine Hydrochloride Synthesis

The synthesis of N-(tert-butyl)hydroxylamine and its hydrochloride salt is most commonly accomplished by the reduction of nitrogen-containing compounds that are at a higher oxidation state. google.com An alternative and useful pathway involves the oxidation of imine derivatives followed by hydrolysis. google.com

Reductive strategies are a cornerstone in the synthesis of N-alkyl hydroxylamines. These methods typically involve the partial reduction of functional groups such as nitro, nitroso, or oxime moieties.

The reduction of aliphatic nitro compounds is a well-established method for producing the corresponding hydroxylamines. wikipedia.org For the synthesis of N-(tert-butyl)hydroxylamine, the precursor is 2-methyl-2-nitropropane (B1294617). google.comchemicalbook.com This transformation can be achieved using various reducing agents, with metallic zinc in the presence of an acid being a common and effective choice. google.comchemicalbook.com The reaction with zinc dust and ammonium (B1175870) chloride is also a known method for converting aliphatic nitro compounds to hydroxylamines. wikipedia.org

One detailed procedure involves the use of zinc dust and glacial acetic acid in an ethanol (B145695) solvent. chemicalbook.com The reaction is typically performed at a controlled temperature to prevent over-reduction to the corresponding amine. chemicalbook.com

| Precursor | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2-Methyl-2-nitropropane | Zinc dust, Glacial acetic acid | 95% Ethanol | Maintain <15°C during addition, then stir for 3 hrs at room temperature. | 100% |

While the reduction of nitroso compounds can also yield hydroxylamines, this route is less frequently reported, partly because the nitroso precursors can be more challenging to obtain than the target hydroxylamine (B1172632) itself. mdpi.com

The reduction of oximes and their ethers presents another viable pathway to hydroxylamines. google.comnih.gov This method is considered valuable due to its high step- and atom-economy. nih.gov The primary challenge in oxime reduction is achieving the selective reduction of the carbon-nitrogen double bond (C=N) without causing cleavage of the neighboring nitrogen-oxygen (N-O) bond. nih.gov

Traditional reagents for this transformation include stoichiometric borohydrides (like sodium cyanoborohydride), hydrosilanes, and organotin hydrides. mdpi.comnih.gov Catalytic hydrogenation is also a recognized technique for reducing oximes. wikipedia.org Recent advancements have introduced catalytic systems that can efficiently reduce even sterically hindered oximes, such as those with a tert-butyl substituent, with high chemoselectivity. nih.gov

An alternative synthetic strategy approaches N-(tert-butyl)hydroxylamine from a different oxidative level, beginning with the formation and subsequent transformation of an imine intermediate. This two-step process involves the oxidation of an N-tert-butyl imine to an oxaziridine (B8769555), followed by acid-catalyzed hydrolysis. google.com

The oxidation of imines to oxaziridines is a standard and widely used method for preparing N-alkyloxaziridines. acs.org The most common reagents for this transformation are peroxy acids, with meta-chloroperoxybenzoic acid (mCPBA) being frequently employed. acs.orgwikipedia.org The oxidation of an N-tert-butyl imine with a peracid like peracetic acid yields the corresponding 2-tert-butyloxaziridine derivative. google.com

An efficient alternative method utilizes an oxidant system composed of trichloroacetonitrile (B146778) (CCl3CN) and hydrogen peroxide (H2O2). academie-sciences.fr This system generates trichloromethylperoxyimidic acid in situ, which then oxidizes the imine. academie-sciences.fr This method has been shown to be effective for the oxidation of various N-tert-butylimines, leading exclusively to the thermodynamically favored (E)-oxaziridines in good to high yields. academie-sciences.fr

| Imine Substrate (Ar-CH=N-tBu) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Ar = C6H5 | 1 | 95 |

| Ar = p-Cl-C6H4 | 1 | 98 |

| Ar = p-NO2-C6H4 | 2 | 90 |

| Ar = p-CH3O-C6H4 | 1.5 | 92 |

The final step in the oxidative pathway is the hydrolysis of the oxaziridine ring to furnish the N-alkylhydroxylamine. google.com This reaction is effectively catalyzed by aqueous acid. google.comrsc.org Kinetic studies on the hydrolysis of 2-t-butyloxaziridines in strong acids, such as aqueous perchloric acid, reveal a mechanism that involves the breakdown of an O-protonated conjugate acid intermediate. rsc.org The stability and reaction pathway of this intermediate are influenced by the substituents on the oxaziridine ring. rsc.org

The degree of acid catalysis is significantly influenced by the structure of the N-alkyl substituent, with tertiary alkyl groups (like tert-butyl) showing a greater effect than secondary or primary alkyl groups. rsc.org This is attributed to steric factors that affect the solvation of the conjugate acid intermediates. rsc.org The hydrolysis of the O-conjugate acid is generally the primary route to the final hydroxylamine product. rsc.org

Oxidative Pathways via Imine Intermediates

Hydrolysis of Rearranged Nitrones

A significant route for the synthesis of N-(tert-Butyl)hydroxylamine involves the hydrolysis of nitrones, which are themselves generated from rearranged oxaziridines. This multi-step process begins with readily available and relatively inexpensive starting materials. google.com

The general pathway is initiated by the reaction of N-tert-butylamine with a benzaldehyde (B42025) to form the corresponding imine. google.com This imine is then oxidized, typically using a peracid, to yield an oxaziridine. The oxaziridine intermediate can be rearranged to a nitrone, which is subsequently hydrolyzed under acidic conditions. google.com This final hydrolysis step yields N-tert-butylhydroxylamine as a salt (e.g., hydrochloride) and regenerates the benzaldehyde, which can be separated and recycled, adding to the efficiency of the process. google.com

For instance, the hydrolysis of α-phenyl-N-t-butyl nitrone (PBN) is a known route to produce N-t-butyl hydroxylamine and benzaldehyde. nih.govcapes.gov.br

Reaction Scheme: From Imine to N-(tert-Butyl)hydroxylamine Salt

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | N-tert-butylamine, Benzaldehyde | Imine | Formation of the Schiff base. google.com |

| 2 | Imine, Peracid | Oxaziridine | Oxidation of the imine. google.com |

| 3 | Oxaziridine | Nitrone | Rearrangement of the oxaziridine. google.com |

Novel Synthetic Approaches and Process Optimization

Innovations in synthetic chemistry have led to more direct and optimized processes for producing this compound, aiming to improve yield, reduce costs, and simplify procedures.

The process, as summarized in the previous section, involves the formation of an imine by reacting N-tert-butylamine with benzaldehyde in a solvent like toluene. google.com The subsequent oxidation of the imine to an oxaziridine, followed by rearrangement and hydrolysis, completes the synthesis. This method is advantageous because it utilizes N-tert-butylamine as a foundational building block. google.com

Derivatization and Salt Formation of N-(tert-Butyl)hydroxylamine

The derivatization of N-(tert-Butyl)hydroxylamine into various salts is a key strategy for improving its stability and handling. The hydrochloride salt is common, but other forms, such as carboxylate salts, offer distinct advantages.

Preparation and Properties of N-tert-Butylhydroxylammonium Carboxylate Salts (e.g., Acetate)

It has been discovered that N-tert-butylhydroxylamine can form stable, crystalline salts with lower carboxylic acids, such as acetic acid. google.com These salts, particularly N-tert-butylhydroxylammonium acetate (B1210297), exhibit enhanced properties compared to the free base, which is prone to aerial oxidation. google.com

Preparation Methods: There are two primary methods for preparing N-tert-butylhydroxylammonium acetate:

Reaction with Acetic Acid: A solution of the free N-tert-butylhydroxylamine base (liberated from its hydrochloride salt) in a suitable organic solvent (e.g., ethyl acetate, diisopropyl ether) is treated with acetic acid. google.com

In Situ Formation from Hydrochloride: An aqueous solution of N-tert-butylhydroxylammonium chloride is treated with sodium acetate in the presence of ethyl acetate. google.com The N-tert-butylhydroxylammonium acetate is generated in situ and can be surprisingly and advantageously partitioned into the organic ethyl acetate layer, from which it can be isolated by evaporation. google.com A similar outcome can be achieved by using acetic acid and sodium hydroxide (B78521) instead of sodium acetate. google.com

Properties of N-tert-Butylhydroxylammonium Acetate:

Physical State: Solidifies upon standing into a crystalline compound. google.com

Stability: Exhibits good stability during storage, with less susceptibility to aerial oxidation than the free base. google.com

Purity: A chromatographic purity of 97.0 area % has been reported. google.com

Spectroscopic Data for N-tert-Butylhydroxylammonium Acetate:

| Spectrum Type | Solvent | Chemical Shifts (δ) in ppm |

|---|---|---|

| ¹H NMR | d₃-acetonitrile | 9.33 (s, 2H), 1.92 (s, 3H), 1.21 (s, 9H) google.com |

Strategic Liberation of the Free Hydroxylamine Base from the Hydrochloride Salt

The liberation of the free N-tert-butylhydroxylamine base from its more stable hydrochloride salt is a crucial step for subsequent reactions, such as the preparation of carboxylate salts or other derivatives. This is readily achieved by treatment with a base. google.com

A typical laboratory procedure involves dissolving N-tert-butylhydroxylamine hydrochloride in water and adding an organic solvent like ethyl acetate. google.com A base, such as potassium carbonate, is then introduced to the vigorously stirred mixture. google.com The free N-tert-butylhydroxylamine is liberated from its salt and is extracted into the organic phase. After separating the layers, the organic phase containing the free base can be used directly or evaporated to isolate the product. google.com

Mechanistic Investigations and Reaction Pathways of N Tert Butyl Hydroxylamine Hydrochloride

Mechanistic Role in Spin Trapping of Reactive Radical Species

N-(tert-Butyl)hydroxylamine hydrochloride serves as a precursor to a crucial molecule used in the technique of spin trapping, which allows for the detection and identification of transient free radicals. nih.govnih.gov The in-situ generation of the active spin trap, 2-methyl-2-nitrosopropane (B1203614) (MNP), occurs through the oxidation of N-(tert-butyl)hydroxylamine. This oxidation can be initiated by various oxidizing agents.

Once formed, the nitroso compound MNP acts as an efficient spin trap. The mechanism involves the addition of a short-lived, reactive radical (R•) to the nitrogen atom of the nitroso group. This reaction forms a persistent and more stable nitroxide radical, known as a spin adduct. The bulky tert-butyl group on the spin adduct provides steric hindrance, which enhances its stability and allows for its detection and characterization by electron paramagnetic resonance (EPR) spectroscopy. The EPR spectrum of the spin adduct provides valuable information about the structure of the originally trapped radical.

Detailed Mechanisms of Reaction with Carbonyl Compounds for Oxime Formation

This compound readily reacts with aldehydes and ketones in a condensation reaction to form oximes. This reaction is a fundamental transformation in organic synthesis and proceeds through a well-established mechanism involving nucleophilic addition followed by elimination.

The mechanistic steps are as follows:

Nucleophilic Attack: The nitrogen atom of N-(tert-butyl)hydroxylamine, acting as a potent nucleophile, attacks the electrophilic carbon atom of the carbonyl group. This initial step leads to the formation of a tetrahedral intermediate, specifically a zwitterionic carbinolamine.

Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the now positively charged nitrogen atom to the negatively charged oxygen atom. This results in a neutral amino-alcohol intermediate.

Dehydration: The reaction is typically catalyzed by acid, which protonates the hydroxyl group of the amino-alcohol, converting it into a good leaving group (water).

Elimination: A lone pair of electrons on the nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a carbon-nitrogen double bond and yielding the final oxime product.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the nitrogen on the carbonyl carbon. | Tetrahedral zwitterionic intermediate (Carbinolamine). |

| 2 | Proton transfer from nitrogen to oxygen. | Neutral amino-alcohol intermediate. |

| 3 | Protonation of the hydroxyl group. | Protonated amino-alcohol. |

| 4 | Elimination of water to form the C=N double bond. | Oxime. |

Alkylation Reactivity at the Nitrogen Nucleophilic Center

The nitrogen atom in N-(tert-butyl)hydroxylamine possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in alkylation reactions with electrophiles such as alkyl halides. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. ucalgary.ca

In this process, the nitrogen atom directly attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. masterorganicchemistry.com The product of this reaction is an N-alkylated hydroxylammonium salt. Subsequent deprotonation yields the corresponding N-alkylated hydroxylamine (B1172632).

The general mechanism can be depicted as: (CH₃)₃CNHOH + R-X → [(CH₃)₃CNH(R)OH]⁺X⁻

The efficiency of this SN2 reaction can be influenced by steric factors. The bulky tert-butyl group attached to the nitrogen can hinder the approach of sterically demanding alkyl halides, potentially slowing down the reaction rate compared to less hindered amines. masterorganicchemistry.com

Elucidation of Proposed Mechanisms in Catalytic and Cascade Reactions (e.g., Sulfonamide Synthesis)

While derivatives of hydroxylamines have been utilized in complex catalytic and cascade reactions, the direct participation of this compound in such transformations, for instance, in the catalytic synthesis of sulfonamides, is not extensively documented in the reviewed literature. Methodologies for primary sulfonamide synthesis have been developed using a reagent derived from the related compound, O-tert-butylhydroxylamine hydrochloride. chemistryviews.orgorganic-chemistry.org This reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine, is prepared from O-tert-butylhydroxylamine hydrochloride and subsequently reacted with organometallic reagents to form sulfonamides. chemistryviews.org However, the direct mechanistic involvement of this compound in these specific catalytic cycles is not clearly established.

Participation in Redox Chemistry as a Reducing Agent

N-(tert-Butyl)hydroxylamine can act as a reducing agent in various chemical and biological contexts due to the ability of its nitrogen atom to be oxidized. This compound and its derivatives are recognized for their antioxidant properties, which stem from their capacity to scavenge reactive oxygen species. nih.gov

In biological systems, N-(tert-butyl)hydroxylamine has been shown to prevent the reduction of cytochrome C by superoxide (B77818) radicals. nih.gov This suggests a mechanism where it preferentially donates an electron (is oxidized) to the superoxide radical, thereby preventing the radical from reducing other species. This antioxidant activity highlights its role as a reducing agent in redox chemistry. The general principle involves the transfer of one or more electrons from the hydroxylamine nitrogen to an oxidizing agent, leading to the formation of oxidation products such as the corresponding nitroso compound.

Applications in Advanced Organic Synthesis and Reagent Chemistry

Utility as a Precursor and Intermediate in Complex Molecule Construction

N-(tert-Butyl)hydroxylamine serves as a fundamental building block in the synthesis of more elaborate molecules. google.com Its utility stems from its ability to introduce the N-tert-butylhydroxylamino moiety, which can then be transformed into various other functional groups. This makes it a key intermediate for preparing compounds such as nitrones, hydroxamic acids, and C-nitroso compounds. google.com The tert-butyl group offers significant steric bulk, which can influence the stereochemical outcome of reactions and provide stability to reactive intermediates. The compound's role as a precursor is critical in multi-step syntheses where the controlled introduction of a nitrogen-oxygen bond is required.

Synthetic Transformations for Specific Organic Functional Groups

The reactivity of N-(tert-Butyl)hydroxylamine hydrochloride allows for its application in a range of specific synthetic transformations.

A primary application of N-(tert-Butyl)hydroxylamine is in the synthesis of nitrones through condensation with carbonyl compounds. google.comresearchgate.net Nitrones, which are 1,3-dipoles, are valuable intermediates, particularly in cycloaddition reactions for creating heterocyclic systems. The reaction involves the condensation of N-monosubstituted hydroxylamines with aldehydes or ketones. researchgate.net

The general reaction proceeds by liberating the free N-(tert-butyl)hydroxylamine from its hydrochloride salt, which then reacts with an aldehyde or ketone. google.comorgsyn.org This condensation is often challenging with ketones compared to aldehydes, but specific conditions, such as using tert-butanol (B103910) as a solvent at elevated temperatures (e.g., 110 °C), have been shown to facilitate the formation of ketonitrones in good yields. researchgate.net This method is effective for a range of ketone types, including exocyclic, acyclic, and α,β-unsaturated ketones. researchgate.net The resulting N-tert-butylnitrones are key reagents; for instance, α-phenyl-N-tert-butyl nitrone (PBN) is a well-known compound synthesized from benzaldehyde (B42025) and N-tert-butylamine, where the hydroxylamine (B1172632) is an intermediate. google.com

Table 1: Conditions for Nitrone Synthesis

| Reactant Type | Reagent | Conditions | Product Type |

|---|---|---|---|

| Ketones | N-(tert-Butyl)hydroxylamine | t-BuOH, 110 °C | Ketonitrones researchgate.net |

| Aldehydes | N-Alkylhydroxylamines | Toluene, reflux | Aldonitrones orgsyn.org |

Hydroxamic acids are a class of compounds with a wide array of biological activities and are important chelating agents. semanticscholar.org N-(tert-Butyl)hydroxylamine is a precursor for N-tert-butyl substituted hydroxamic acids. google.com The synthesis generally involves the acylation of the hydroxylamine. semanticscholar.org

One common method is the coupling of a carboxylic acid with the hydroxylamine. semanticscholar.org This typically requires activation of the carboxylic acid, which can be achieved by converting it to an acid chloride or by using coupling reagents like cyanuric chloride or 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P). semanticscholar.orgorganic-chemistry.org Alternatively, esters can react with hydroxylamine in the presence of a base to yield hydroxamic acids. organic-chemistry.org The use of N-(tert-Butyl)hydroxylamine in these reactions leads to the formation of N-tert-butyl hydroxamic acids, which are precursors to other valuable compounds, such as t-Boc–N=O, a dienophile used in Diels-Alder reactions. mdpi.com

Table 2: Methods for Hydroxamic Acid Synthesis

| Starting Material | Activating/Coupling Reagent | Hydroxylamine Source | Reference |

|---|---|---|---|

| Carboxylic Acids | Cyanuric Chloride | Hydroxylamine Hydrochloride | semanticscholar.org |

| Carboxylic Acids | 1-Propanephosphonic acid cyclic anhydride (T3P) | Hydroxylamine | organic-chemistry.org |

| Esters | Base (e.g., NaOH) | Hydroxylamine | organic-chemistry.org |

| Carboxylic Acids | Ethyl chloroformate (to form mixed anhydride) | O-(tert-butyldimethylsilyl)hydroxylamine | nih.gov |

The controlled oxidation of N-alkylhydroxylamines is a common and effective method for producing C-nitroso compounds. nih.gov N-(tert-Butyl)hydroxylamine can be oxidized to yield 2-methyl-2-nitrosopropane (B1203614) (tert-nitrosobutane), a valuable spin-trapping agent. nih.gov

A variety of oxidizing agents can be employed for this transformation. For example, oxidation with bromine in a sodium hydroxide (B78521) solution at 0 °C gives good yields of the corresponding nitrosoalkane. nih.gov Other oxidants like hydrogen peroxide in the presence of specific catalysts (e.g., molybdenum complexes) have also been used effectively. nih.gov The resulting tert-butyl nitroso compound exists as a blue monomeric liquid at low temperatures, which dimerizes to a colorless solid upon warming. nih.gov

This compound has been specifically utilized in the synthesis of α-ketoamides. sigmaaldrich.comchemdad.com This transformation highlights the compound's role as a nucleophile that can be incorporated into more complex amide structures. The synthesis involves a reaction with an appropriate keto-acid derivative, leading to the formation of an amide bond between the nitrogen of the hydroxylamine and the carbonyl carbon of the keto-acid.

In a more complex application, this compound is a key reagent in a cascade reaction to produce 3-spirocyclopropanated 2-azetidinones, which are a unique class of β-lactams. sigmaaldrich.comchemdad.com β-Lactams are core structures in many antibiotic compounds. uni-goettingen.de The synthesis of spiro-fused β-lactams is of significant interest in medicinal chemistry. researchgate.net This particular cascade reaction demonstrates the utility of N-(tert-Butyl)hydroxylamine in constructing highly elaborate and strained ring systems. While the precise mechanism is intricate, it leverages the reactivity of the hydroxylamine to initiate a sequence of bond-forming events that culminate in the formation of the spirocyclic β-lactam architecture. sigmaaldrich.com

Primary Sulfonamide Synthesis Utilizing N-Sulfinyl-O-(tert-butyl)hydroxylamine and Related Reagents

A significant application of this compound lies in its role as a precursor to the novel sulfinylamine reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine, commonly abbreviated as t-BuONSO. chemistryviews.orgresearchgate.net This reagent has emerged as a highly effective tool for the direct synthesis of primary sulfonamides, a crucial functional group in a multitude of pharmaceutical agents. acs.orgnih.govacs.org Primary sulfonamides are found in drugs for treating conditions such as epilepsy, hypertension, and glaucoma. organic-chemistry.org

The synthesis of the t-BuONSO reagent is straightforward and scalable, achieved in a single step from commercially available O-tert-butylhydroxylamine hydrochloride by reacting it with thionyl chloride and triethylamine. chemistryviews.orgresearchgate.net The resulting product is a stable, colorless liquid. researchgate.net

The traditional synthesis of primary sulfonamides involves reacting sulfonyl chlorides with ammonia, a method that often suffers from harsh conditions and limited functional group tolerance. chemistryviews.orgacs.org The t-BuONSO reagent provides a milder and more versatile alternative. organic-chemistry.org The developed methodology involves the reaction of t-BuONSO with a wide array of organometallic nucleophiles, including both Grignard reagents (organomagnesium) and organolithium reagents. acs.orgnih.gov The reaction is typically conducted at a low temperature of -78 °C in a solvent like tetrahydrofuran (B95107) (THF), yielding the desired primary sulfonamides in good to excellent yields. chemistryviews.orgorganic-chemistry.org

This one-step process is noted for its efficiency and broad substrate scope, accommodating various (hetero)aryl and alkyl organometallic partners. acs.orgorganic-chemistry.orgsigmaaldrich.com The reaction has been successfully performed on a preparative scale, demonstrating its practical utility in synthetic chemistry. acs.org For instance, a 1 mmol scale reaction using t-BuONSO yielded 862 mg of the corresponding sulfonamide (71% yield), and an 8.0 mmol scale reaction produced the product in 62% yield. acs.org

The proposed mechanism involves the initial reaction of the organometallic reagent with t-BuONSO to form a sulfinamide intermediate, which then undergoes rearrangement and subsequent workup to furnish the final primary sulfonamide product. organic-chemistry.org This innovative method circumvents the need for often unstable or inaccessible sulfonyl chlorides, thereby expanding the accessibility of diverse primary sulfonamides for drug discovery and organic synthesis. chemistryviews.orgacs.org

Table 1: Synthesis of Primary Sulfonamides using t-BuONSO and Organometallic Reagents researchgate.netacs.org

| Entry | Organometallic Reagent (R-M) | Product (R-SO₂NH₂) | Yield (%) |

| 1 | 4-Fluorophenylmagnesium bromide | 4-Fluorobenzenesulfonamide | 81 |

| 2 | 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)benzenesulfonamide | 82 |

| 3 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 77 |

| 4 | 2-Thienyllithium | Thiophene-2-sulfonamide | 75 |

| 5 | N-Methyl-2-indolyllithium | N-Methylindole-2-sulfonamide | 65 |

| 6 | Cyclohexylmagnesium chloride | Cyclohexanesulfonamide | 70 |

| 7 | n-Butyllithium | Butane-1-sulfonamide | 68 |

| 8 | 2-(Trifluoromethyl)phenylmagnesium bromide | 2-(Trifluoromethyl)benzenesulfonamide | 50 |

Applications as a General Reducing Agent in Biochemical Assays and Organic Transformations

Hydroxylamine and its salts, including N-(tert-Butyl)hydroxylamine, are recognized for their utility as reducing agents in a variety of organic and inorganic reactions. wikipedia.org N-(tert-Butyl)hydroxylamine, in particular, has demonstrated notable efficacy as an antioxidant and a reducing agent in biochemical contexts, primarily due to its ability to scavenge reactive oxygen species (ROS). morelife.org

In biological systems, N-(tert-Butyl)hydroxylamine (NtBHA), which is also known as a hydrolysis product of the spin-trapping agent α-phenyl-N-t-butylnitrone (PBN), has shown significant antioxidant activity. morelife.org Research indicates that it can delay senescence in cultured human fibroblasts, with one study suggesting it is the active form of PBN and significantly more potent. morelife.org Its mechanism of action appears to be linked to mitochondria; it is reported to be recycled by the mitochondrial electron transport chain. morelife.org This recycling allows it to prevent radical-induced toxicity to mitochondria effectively. morelife.org

Specific biochemical findings include:

Mitochondrial Protection : NtBHA reverses age-related changes in mitochondria and prevents the reduction of cytochrome C(FeIII) by the superoxide (B77818) radical. morelife.org

Enzyme Preservation : It has been shown to reverse the age-dependent decay of mitochondrial aconitase, suggesting a direct reaction with the superoxide radical. morelife.org

Iron Regulation : The compound can attenuate the accumulation of iron associated with both senescence and hydrogen peroxide stimulation in cells. morelife.org

In the realm of organic synthesis, N-alkyl hydroxylamines are valuable intermediates. google.com Their synthesis often involves the reduction of nitrogen-containing compounds at a higher oxidation state, such as 2-methyl-2-nitropropane (B1294617), using reducing agents like zinc or aluminum amalgam to produce N-tert-butylhydroxylamine. google.com Furthermore, this compound has been specifically employed in the spin trapping of short-lived radicals, a technique used to detect and identify transient radical species. sigmaaldrich.com

Biological and Biomedical Research Applications of N Tert Butyl Hydroxylamine

Comprehensive Analysis of Antioxidant Properties and Mechanisms

N-(tert-Butyl)hydroxylamine functions as a potent antioxidant, exhibiting a range of protective effects against cellular damage induced by reactive oxygen species (ROS). nih.govmorelife.org Its mechanism is multifaceted, involving direct interaction with harmful oxidants and the modulation of cellular antioxidant systems. The N-hydroxylamine functional group is considered key to its activity. nih.gov

Studies have shown that N-(tert-Butyl)hydroxylamine effectively reduces the endogenous production of oxidants. nih.gov This is evidenced by its ability to decrease the oxidation of cellular probes used to measure reactive species. nih.gov A key aspect of its antioxidant capability is its impact on the glutathione (B108866) (GSH) system. Treatment with NtBHA leads to an increase in the GSH/GSSG ratio, which signifies a shift towards a more reduced and less oxidative intracellular environment. nih.gov In models of iron overload in retinal pigment epithelial (RPE) cells, NtBHA treatment reduced oxidative stress and restored depleted glutathione levels. nih.gov Furthermore, it is suggested that the N-hydroxylamines react with the superoxide (B77818) radical. nih.gov

Mitochondria are central to the antioxidant effects of N-(tert-Butyl)hydroxylamine. The compound is recycled by the mitochondrial electron transport chain, which helps maintain its antioxidant capacity and prevents radical-induced toxicity to these vital organelles. nih.gov Research in both aged rats and human cell cultures has demonstrated that NtBHA improves mitochondrial function. nih.gov Specifically, it has been shown to reverse age-related declines in the respiratory control ratio of liver mitochondria in old rats. nih.gov In neuronal cells, NtBHA protects the mitochondrial membrane potential from impairment induced by excitotoxicity. whiterose.ac.uk It also reverses the age-dependent decay of mitochondrial aconitase, an enzyme sensitive to oxidative damage. nih.gov

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Old Rats (in vivo) | Improved respiratory control ratio of liver mitochondria. | nih.gov |

| Human Lung Fibroblasts (IMR90) | Delayed age-dependent changes in mitochondria. | nih.gov |

| Mouse Cerebral Cortical Neurons | Protected against NMDA-induced impairment of mitochondrial membrane potential. | whiterose.ac.uk |

| General Mechanism | Recycled by mitochondrial electron transport chain. | nih.gov |

N-(tert-Butyl)hydroxylamine has been shown to delay the onset of cellular senescence, the process by which cells lose the ability to divide. In human lung fibroblasts (IMR90), NtBHA delayed senescence-dependent changes at concentrations significantly lower than its parent compound, PBN. nih.gov It also delayed senescence in cells cultured under suboptimal growth conditions. nih.gov This anti-senescence effect extends to in vivo models, where treatment of old rats with NtBHA reversed age-related declines in ambulatory activity and food consumption. nih.gov Furthermore, the acceleration of senescence induced by external stressors like hydrogen peroxide can be reversed by treatment with N-hydroxylamines. nih.gov

A critical aspect of NtBHA's protective effects is its ability to modulate iron homeostasis, which is often dysregulated during aging and oxidative stress. nih.gov Delaying cellular senescence with NtBHA has been shown to attenuate the associated accumulation of intracellular iron. researchgate.net In studies using human retinal pigment epithelial cells overloaded with iron, post-treatment with NtBHA led to a reduction in the intracellular iron content. nih.gov This effect is significant because excess iron can catalyze the formation of highly damaging reactive oxygen species, contributing to cellular injury. nih.gov

Therapeutic Potential and Disease Model Investigations

The unique properties of N-(tert-Butyl)hydroxylamine make it a compound of interest for investigating therapeutic strategies for diseases linked to oxidative stress, mitochondrial dysfunction, and iron accumulation.

Age-related macular degeneration (AMD) is a primary cause of vision loss in the elderly, and its pathogenesis involves factors that NtBHA is known to counteract. nih.govnih.gov Patients with AMD have been found to have elevated levels of iron in their retinal pigment epithelium (RPE), which can lead to oxidative damage to mitochondria and disrupt retinal function. nih.govnih.gov

Given that RPE cells are crucial for iron transport in the retina, their dysfunction can lead to iron accumulation and retinal degeneration. nih.gov In a study modeling iron-induced AMD, cultured human RPE cells were exposed to excess iron, which resulted in increased oxidant production and decreased mitochondrial function. nih.gov The addition of N-(tert-Butyl)hydroxylamine to these iron-overloaded cells resulted in several positive outcomes:

Reduction of intracellular iron content. nih.gov

Decreased oxidative stress. nih.gov

Partial restoration of mitochondrial complex IV activity. nih.gov

Restoration of glutathione content. nih.gov

These findings suggest that NtBHA could be a useful agent in mitigating the cellular damage associated with AMD by reducing oxidative stress, protecting mitochondria, and controlling age-related iron accumulation that impairs RPE function. nih.gov

| Parameter | Effect of Iron Overload on RPE Cells | Effect of NtBHA Treatment | Reference |

|---|---|---|---|

| Intracellular Iron | Increased | Reduced | nih.gov |

| Oxidant Production | Increased | Reduced | nih.gov |

| Mitochondrial Complex IV Activity | Decreased | Partially Restored | nih.gov |

| Glutathione (GSH) Levels | Decreased | Restored | nih.gov |

Exploration in Lysosomal Storage Disorders (e.g., Neuronal Ceroid Lipofuscinoses)

N-(tert-Butyl)hydroxylamine (NtBuHA) has shown considerable promise as a potential therapeutic agent for Infantile Neuronal Ceroid Lipofuscinosis (INCL), a devastating neurodegenerative lysosomal storage disease. nih.gov INCL is caused by mutations in the PPT1 gene, leading to a deficiency of the enzyme palmitoyl-protein thioesterase-1 (PPT1). This enzyme is crucial for cleaving thioester linkages in palmitoylated proteins, which are constituents of ceroid. The deficiency of PPT1 results in the accumulation of these lipid-protein aggregates (ceroid) within lysosomes, leading to progressive neurodegeneration and, ultimately, death in early childhood. nih.govnih.gov

The therapeutic potential of NtBuHA lies in its ability to act as a thioesterase-mimetic small molecule. nih.gov Due to its nucleophilic nature, NtBuHA can cleave the thioester bonds in the accumulated palmitoylated proteins, thereby compensating for the deficient PPT1 enzyme activity. nih.govgrantome.com This mechanism facilitates the degradation of the stored ceroid material within the lysosomes. nih.gov

A significant advantage of NtBuHA is its ability to cross the blood-brain barrier, a critical feature for treating neurological disorders like INCL. nih.govnih.gov Preclinical studies in a mouse model of INCL (Ppt1-/- mice) have demonstrated the therapeutic efficacy of NtBuHA. The key findings from this research are summarized below:

Lysosomal Ceroid Depletion: Administration of NtBuHA to Ppt1-/- mice led to a significant reduction in the accumulation of lysosomal ceroid in the brain. nih.gov

Suppression of Neuronal Apoptosis: The compound was found to suppress the programmed cell death (apoptosis) of neurons, a major contributor to the neurodegeneration seen in INCL. nih.gov

Slowing of Neurological Deterioration: Treatment with NtBuHA resulted in a slowing of the progression of neurological symptoms in the mouse model. nih.gov

Extended Lifespan: Notably, the lifespan of the Ppt1-/- mice was extended following treatment with NtBuHA. nih.gov

Furthermore, NtBuHA was selected as a lead compound from a panel of twelve hydroxylamine (B1172632) derivatives due to its favorable characteristics, including minimal in-vitro and in-vivo toxicity, good solubility in aqueous solutions, and superior chemical activity in replacing the deficient PPT1 function. grantome.com These findings provide a strong proof-of-concept for the development of NtBuHA as a potential drug for thioesterase deficiency diseases like INCL. nih.gov

| Feature | Description | Reference |

| Disease Target | Infantile Neuronal Ceroid Lipofuscinosis (INCL) / CLN1 Disease | nih.govgrantome.com |

| Mechanism of Action | Acts as a thioesterase-mimetic, cleaving thioester linkages in palmitoylated proteins. | nih.govgrantome.com |

| Key Advantage | Crosses the blood-brain barrier. | nih.govnih.gov |

| Preclinical Model | Ppt1-/- mice | nih.gov |

| Preclinical Efficacy in Ppt1-/- Mice | Outcome | Reference |

| Lysosomal Ceroid Levels | Depleted | nih.gov |

| Neuronal Apoptosis | Suppressed | nih.gov |

| Neurological Deterioration | Slowed | nih.gov |

| Lifespan | Extended | nih.gov |

Protective Effects Against Ionizing Radiation and Heat Shock-Induced Damage

N-(tert-Butyl)hydroxylamine has demonstrated significant protective effects against cellular damage caused by both ionizing radiation and heat shock. The underlying mechanism for this protection is primarily attributed to its potent antioxidant properties, specifically its ability to scavenge reactive oxygen species (ROS). nih.govtandfonline.com

Protection Against Ionizing Radiation:

Exposure to ionizing radiation leads to the formation of ROS, which are key mediators of radiation-induced cytotoxicity. nih.gov NtBuHA has been investigated as a radioprotective agent due to its capacity to counteract this oxidative stress. nih.gov Studies on human U937 cells and in mice have provided substantial evidence of its radioprotective effects. nih.govoup.com

In cultured U937 cells exposed to ionizing radiation, pretreatment with NtBuHA resulted in:

Significantly higher cell viability. nih.gov

Reduced cellular oxidative damage, as indicated by lower levels of lipid peroxidation, oxidative DNA damage, and protein oxidation. nih.gov

Mitigation of ionizing radiation-induced mitochondrial damage. This was evidenced by the preservation of mitochondrial permeability transition, reduced accumulation of ROS within the mitochondria, and less reduction in ATP production compared to untreated cells. nih.gov

In vivo studies in mice exposed to whole-body irradiation further confirmed the radioprotective efficacy of NtBuHA. Administration of the compound prior to irradiation provided substantial protection against lethality and oxidative damage in tissues such as the kidneys, liver, and lungs. nih.govoup.com These findings suggest that NtBuHA has significant potential as an in vivo, non-sulfur-containing radiation protector. nih.govmorelife.org

Protection Against Heat Shock-Induced Damage:

Similar to ionizing radiation, heat shock can induce oxidative stress through the increased production of ROS, leading to cellular damage and apoptosis. tandfonline.comnih.gov NtBuHA has been shown to regulate heat shock-induced apoptosis, again primarily through its ROS scavenging activity. tandfonline.commorelife.org

In a study using U937 cells, pretreatment with NtBuHA before exposure to heat shock demonstrated the following protective effects:

Inhibition of Apoptosis: NtBuHA significantly inhibited the key features of apoptosis. nih.gov This included the inhibition of caspase-3 activation, a key executioner enzyme in the apoptotic cascade. nih.gov

Regulation of Bcl-2 Family Proteins: The compound prevented the heat shock-induced up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2. nih.gov

Mitochondrial Protection: NtBuHA protected mitochondria from heat-induced damage, which is a critical event in the apoptotic pathway. tandfonline.com This was associated with the preservation of intracellular ATP levels, which were significantly reduced in untreated cells exposed to heat shock. tandfonline.com

These findings indicate that NtBuHA can effectively abrogate the early production of ROS induced by heat shock, thereby protecting cells from apoptotic death. tandfonline.com

| Stressor | Model System | Key Protective Effects of NtBuHA | Reference |

| Ionizing Radiation | U937 cells | Reduced oxidative damage (lipid, DNA, protein), mitigated mitochondrial dysfunction. | nih.gov |

| Mice | Protection against lethality, reduced oxidative damage in tissues. | nih.govoup.com | |

| Heat Shock | U937 cells | Inhibition of apoptosis (caspase-3 activation), regulation of Bcl-2 family proteins, mitochondrial protection, preservation of ATP levels. | tandfonline.comnih.gov |

Analytical Methodologies and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(tert-Butyl)hydroxylamine hydrochloride in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum of this compound, the protons of the tert-butyl group give rise to a single, sharp signal due to their chemical equivalence. The protons attached to the nitrogen and oxygen atoms (N-H and O-H) are exchangeable and their chemical shifts can be influenced by the solvent, concentration, and temperature. In a protic solvent like D₂O, these signals may broaden or exchange with the solvent, sometimes becoming unobservable.

The ¹³C NMR spectrum is characterized by two distinct signals corresponding to the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The chemical shifts of these carbons are indicative of their electronic environment.

| ¹H NMR Spectral Data | |

| Assignment | Chemical Shift (δ) in ppm (Predicted in D₂O) |

| (CH₃)₃C- | ~1.3 (s, 9H) |

| -NH-OH | Variable (broad signals) |

| s = singlet |

| ¹³C NMR Spectral Data | |

| Assignment | Chemical Shift (δ) in ppm (Predicted in D₂O) |

| (CH₃)₃C - | ~60 |

| (C H₃)₃C- | ~26 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is based on typical values for similar structures.

X-ray Diffraction Analysis for Solid-State Structures and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state of this compound, it is expected that the compound exists as an ionic lattice. The positively charged N-tert-butylhydroxylammonium cation and the chloride anion would be held together by electrostatic forces. Furthermore, the presence of the -NH₂⁺OH group allows for the formation of a network of hydrogen bonds. These interactions, where the hydrogen atoms on the nitrogen and oxygen act as donors and the chloride anion and the oxygen of the hydroxyl group act as acceptors, play a crucial role in stabilizing the crystal lattice. The study of related N-acylhydroxylamines has shown the prevalence of intricate hydrogen-bonding patterns in their solid-state structures. mdpi.com

Chromatographic Techniques (e.g., GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods, particularly gas chromatography (GC), are vital for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Due to the polar and non-volatile nature of the hydrochloride salt, direct analysis by GC is challenging. Therefore, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable compound.

A common approach involves the reaction of this compound with a ketone, such as acetone, in the presence of a base to form the corresponding oxime. osti.govgoogle.com This derivative is more amenable to GC analysis. The choice of column is critical for achieving good separation from impurities. A moderately polar column, such as one with a 5% phenyl-substituted polysiloxane stationary phase, is often suitable.

For monitoring reaction progress, small aliquots of the reaction mixture can be withdrawn at intervals, derivatized, and injected into the GC. The disappearance of the starting material's derivative peak and the appearance of the product's peak can be quantified to determine the reaction kinetics.

| Typical GC Conditions for Derivatized N-(tert-Butyl)hydroxylamine | |

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temperature of 100°C, ramped to 250°C |

Spectrometric Methods for Compound Identification and Quantitation

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound, which aids in its identification. When coupled with gas chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture.

For GC-MS analysis, the aforementioned derivatization to the oxime is typically necessary. The electron ionization (EI) mass spectrum of the derivatized compound would show a molecular ion peak corresponding to the mass of the oxime. The fragmentation pattern is also diagnostic. A prominent fragmentation pathway for tert-butyl containing compounds is the loss of a methyl group (a neutral loss of 15 Da) to form a stable tertiary carbocation. In the case of N-(tert-butyl)hydroxylamine, the free base, the mass spectrum would likely show a base peak corresponding to the tert-butyl cation (m/z 58) due to the cleavage of the C-N bond. pearson.com The molecular ion peak for the free base (m/z 89) might be weak or absent due to the instability of the radical cation. nih.gov

| Predicted Mass Spectrometry Fragmentation of N-(tert-butyl)hydroxylamine | |

| m/z | Fragment |

| 89 | [M]⁺ (Molecular ion of the free base) |

| 74 | [M - CH₃]⁺ |

| 58 | [(CH₃)₃C]⁺ |

Computational and Theoretical Chemistry Studies on N Tert Butyl Hydroxylamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of N-(tert-Butyl)hydroxylamine hydrochloride. numberanalytics.comresearchgate.net These calculations provide a detailed picture of the molecule's optimized geometry, orbital energies, and various reactivity descriptors. researchgate.net

Methods such as DFT with hybrid functionals like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed to model such systems. researchgate.netnih.gov For the hydrochloride salt, calculations would typically model the protonated N-(tert-Butyl)hydroxylamine cation and the chloride anion, often including solvent models like the Polarizable Continuum Model (PCM) to simulate solution-phase behavior. nih.govacs.org

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.netirjweb.com For N-(tert-Butyl)hydroxylamine, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the hydroxylamine (B1172632) moiety, while the LUMO would be distributed over the antibonding orbitals of the N-O and O-H bonds.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netacs.org These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). irjweb.com

The presence of the electron-donating tert-butyl group is expected to raise the HOMO energy level compared to unsubstituted hydroxylamine, making the molecule a better electron donor.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for N-(tert-Butyl)hydroxylamine (Cationic Form)

| Parameter | Symbol | Representative Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.95 | Energy of the highest electron-containing orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 0.45 | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 9.40 | Indicates chemical stability and reactivity. |

| Ionization Potential | I | 8.95 | Energy required to remove an electron. |

| Electron Affinity | A | -0.45 | Energy released upon gaining an electron. |

| Electronegativity | χ | 4.25 | Measure of the ability to attract electrons. |

| Chemical Hardness | η | 4.70 | Resistance to change in electron configuration. |

| Electrophilicity Index | ω | 1.92 | Global electrophilic nature of the molecule. |

Note: These are representative values based on typical DFT calculations for similar organic molecules and are presented for illustrative purposes.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations, often in an explicit solvent like water, provide critical insights into its conformational preferences and dynamic behavior. researchgate.netnih.govresearchgate.net Such simulations help in understanding how the molecule explores different shapes and how it interacts with its surrounding environment.

The conformational landscape of N-(tert-Butyl)hydroxylamine is primarily defined by the rotation around the C-N and N-O single bonds. The bulky tert-butyl group imposes significant steric constraints, influencing the energetically preferred orientations. Conformational analysis, often initiated by scanning the potential energy surface along key dihedral angles using quantum mechanical methods, can identify stable conformers (local minima on the energy landscape). youtube.com

Key dihedral angles of interest are:

C-C-N-O: Rotation around the C-N bond.

C-N-O-H: Rotation around the N-O bond.

MD simulations can then reveal the population distribution of these conformers at a given temperature and the timescale of transitions between them. In aqueous solution, simulations would also detail the hydrogen bonding network between the protonated hydroxylamine group, the chloride ion, and surrounding water molecules. nih.gov Studies on related N-hydroxy amides have shown that hydrogen bonding can strongly influence conformational preferences. nih.gov The tert-butyl group, being hydrophobic, would also influence the local water structure. nih.gov

Table 2: Representative Conformational Analysis of N-(tert-Butyl)hydroxylamine

| Conformer | Dihedral Angle (C-N-O-H) | Relative Energy (kcal/mol) | Description |

| Anti | ~180° | 0.0 | The most stable conformation where the bulky tert-butyl group and the hydroxyl hydrogen are positioned opposite to each other, minimizing steric hindrance. |

| Gauche | ~60° | 2.5 | A less stable conformation with increased steric interaction between the hydrogen and the tert-butyl group. |

| Eclipsed | ~0° | 5.0 | A high-energy transition state between conformers, not a stable structure. |

Note: The energy values are illustrative, based on typical steric interactions in similar molecules, and serve to represent the expected energetic ordering of conformers.

Theoretical Modeling of Reaction Mechanisms and Transition State Structures

Theoretical modeling is essential for investigating the potential decomposition pathways of this compound. While hydroxylamine itself is known to be unstable, its N-substituted derivatives may exhibit different stability profiles. nih.gov Theoretical studies on hydroxylamine have shown that unimolecular reactions like simple bond cleavage have high activation barriers and are less likely to occur than bimolecular pathways. acs.orgresearchgate.net

For N-(tert-Butyl)hydroxylamine, several decomposition mechanisms can be proposed and studied computationally:

Unimolecular N-O Bond Homolysis: Cleavage of the N-O bond to form a tert-butylaminyl radical and a hydroxyl radical. The N-O bond is relatively weak (average bond energy ~57 kcal/mol), making this a plausible initiation step under thermal conditions. nih.gov

Isomerization: Intramolecular hydrogen transfer from the oxygen to the nitrogen, which is a known pathway for hydroxylamine itself. nih.gov

Bimolecular Reactions: Reactions involving two molecules of N-(tert-Butyl)hydroxylamine, which are often found to have lower activation barriers for the parent hydroxylamine. acs.orgacs.org However, the bulky tert-butyl group on N-(tert-Butyl)hydroxylamine would likely introduce significant steric hindrance, potentially making bimolecular pathways less favorable compared to those of unsubstituted hydroxylamine.

Computational chemists can model these reaction pathways by locating the transition state (TS) structure for each elementary step. ugr.esfossee.in A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. ugr.es The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points: a minimum (reactant or product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Table 3: Hypothetical Activation Energies for Proposed Decomposition Pathways

| Reaction Pathway | Description | Proposed Activation Energy (Ea) (kcal/mol) |

| Unimolecular N-O Cleavage | (CH₃)₃CNHOH → (CH₃)₃CNH• + •OH | 45 - 55 |

| Unimolecular H-Transfer | (CH₃)₃CNHOH → (CH₃)₃CNH₂O | > 60 |

| Bimolecular H-Abstraction | 2 (CH₃)₃CNHOH → (CH₃)₃CNO• + (CH₃)₃CNH₂ + H₂O | 30 - 40 |

Note: These activation energies are hypothetical and serve to illustrate how computational modeling can be used to compare the feasibility of different reaction mechanisms. Actual values would require specific, high-level quantum chemical calculations.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Protocols

The future of N-(tert-Butyl)hydroxylamine hydrochloride synthesis lies in the creation of novel protocols that are not only efficient but also sustainable. Current industrial preparations often involve the reduction of 2-methyl-2-nitropropane (B1294617) or multi-step processes starting from N-tert-butylamine. google.comchemicalbook.com While effective, these methods can present challenges related to expensive starting materials and potentially exothermic reactions that require careful control. google.com

Furthermore, research into novel salt formations, such as N-tert-butylhydroxylammonium acetate (B1210297), has shown advantages in handling and purification, including the ability to be partitioned from an aqueous phase into an organic phase and purified by distillation under reduced pressure. google.com Investigating other salt forms could lead to improved physical properties and easier integration into various synthetic workflows. The exploration of alternative and greener solvents and reagents will also be a key area of focus to minimize the environmental impact of its production. rsc.orgnih.gov

Expansion of Applications in Complex Chemical Synthesis

This compound is a valuable intermediate for creating a range of organic molecules, including nitrones, hydroxamic acids, and C-nitroso compounds. google.com Its application in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones, as well as its use in the spin trapping of short-lived radicals, has been documented. sigmaaldrich.comchemdad.com

Emerging opportunities lie in expanding its role in the synthesis of increasingly complex chemical architectures. The tert-butyl group is a prevalent motif in medicinal chemistry, and N-(tert-Butyl)hydroxylamine serves as a key precursor for introducing this and related functionalities. researchgate.net For example, it is used in the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines, which are valuable building blocks. researchgate.netacs.org Recent protocols have demonstrated the direct N-O bond formation using perester electrophiles to create these complex hydroxylamines, overcoming previous limitations. researchgate.net

Moreover, this compound is a precursor to nitrones like α-phenyl N-tert-butylnitrone (PBN) and its derivatives, which are utilized in 1,3-dipolar cycloaddition reactions to construct isoxazoline (B3343090) frameworks. mdpi.commdpi.com It also serves as a precursor for N-(Boc) nitrone equivalents, which are instrumental in synthesizing N-(Boc)-protected propargylic, allylic, and homoallylic hydroxylamines. acs.org Future research will likely focus on developing new catalytic methods that leverage the unique reactivity of this compound to access novel and intricate molecular scaffolds for applications in materials science and pharmaceuticals. The radical-trapping ability of its derivatives also suggests further exploration in radical-mediated synthesis. princeton.edu

Advanced Investigations into Biological Pathways and Therapeutic Targets

The biological activity of N-tert-butylhydroxylamine, the active form of the hydrochloride salt, presents a rich field for future investigation. nih.gov It is recognized as a potent antioxidant that can delay cellular senescence and reverse age-related changes in mitochondria. nih.govresearchgate.netnih.gov Studies have shown that it is more potent than its well-known derivative, α-phenyl-N-t-butylnitrone (PBN), in this regard. nih.gov The mechanism appears to involve the reduction of endogenous oxidants and the protection of mitochondria from superoxide (B77818) radicals. nih.gov

Future research is expected to delve deeper into the specific molecular pathways through which N-tert-butylhydroxylamine exerts its effects. This includes elucidating its interactions with mitochondrial components and its role in regulating cellular redox status. nih.govnih.gov Its ability to protect against oxidative damage has led to investigations into its potential as a radioprotective agent, with studies showing it can mitigate the harmful effects of ionizing radiation in cells and animal models. nih.gov

Furthermore, derivatives of N-tert-butylhydroxylamine are being explored for their therapeutic potential. For instance, N-tert-butyl derivatives of pseudothiohydantoin have been synthesized and evaluated as potential anti-cancer agents through the inhibition of the 11β-HSD2 enzyme, which is implicated in the proliferation of certain cancer cells. nih.gov Advanced studies will likely focus on identifying specific therapeutic targets, understanding the structure-activity relationships of its derivatives, and exploring its efficacy in models of age-related diseases, cancer, and conditions associated with oxidative stress. researchgate.netnih.gov

Integration with Green Chemistry Principles for Sustainable Production and Use

Aligning the synthesis and application of this compound with the twelve principles of green chemistry is a critical future direction. nih.govmsu.eduresearchgate.net This involves a holistic approach to its lifecycle, from the selection of raw materials to the design of its end-use applications.

Key areas for integration include:

Waste Prevention: Developing synthetic routes with higher atom economy, thereby minimizing the generation of by-products. nih.govmsu.edu This could involve moving from stoichiometric reagents to catalytic alternatives.

Designing Safer Chemicals: While N-(tert-Butyl)hydroxylamine itself has shown beneficial biological activities, future research into its derivatives will focus on designing molecules that maintain or enhance efficacy while reducing any potential toxicity. msu.edu

Safer Solvents and Auxiliaries: Research into replacing traditional organic solvents with greener alternatives like water or developing solvent-free reaction conditions is a priority. msu.eduresearchgate.net The use of recyclable catalysts and reagents also aligns with this principle.

Design for Energy Efficiency: The development of synthetic protocols that operate at ambient temperature and pressure will reduce the energy requirements for its production. msu.eduresearchgate.net Continuous flow synthesis can also contribute to more energy-efficient processes compared to batch production. mdpi.com

Use of Renewable Feedstocks: While challenging for a molecule like this, long-term research could explore bio-based routes to the necessary starting materials, moving away from petrochemical sources. nih.govmsu.edu

By systematically applying these principles, the chemical community can ensure that the production and utilization of this compound and its derivatives are both economically viable and environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(tert-Butyl)hydroxylamine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves the reaction of hydroxylamine with tert-butyl halides under controlled pH. Purification is achieved via recrystallization using ethanol or methanol. HPLC (≥99% purity) and NMR (to confirm tert-butyl and hydroxylamine moieties) are critical for validation . Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the hydroxylamine group .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- LogP (1.956) : Use reverse-phase HPLC or shake-flask method to assess hydrophobicity, which influences solubility in biological buffers .

- PSA (32.26 Ų) : Calculate polar surface area using computational tools (e.g., ChemAxon) to predict membrane permeability .

- Melting Point : Differential Scanning Calorimetry (DSC) confirms thermal stability (e.g., 156°C for the hydrochloride salt) .

Q. What stability considerations are critical for storage and handling?

- Methodological Answer :

- Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .

- Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis to monitor purity changes. Adjust storage conditions if degradation exceeds 5% .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets like monoamine oxidases (MAOs)?

- Methodological Answer :

- Use in vitro MAO inhibition assays (e.g., spectrophotometric detection of kynuramine oxidation). Compare IC₅₀ values with known inhibitors (e.g., selegiline) .

- Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to MAO active sites, validated by mutagenesis studies .

Q. What experimental models are suitable for studying its efficacy in neurodegenerative diseases?

- Methodological Answer :

- In Vitro : Neuronal cell lines (e.g., SH-SY5Y) treated with oxidative stress inducers (e.g., H₂O₂) to assess neuroprotective effects via ROS scavenging .

- In Vivo : Transgenic mouse models of neuronal ceroid lipofuscinosis (NCL) to evaluate reduction in lipofuscin deposits and behavioral improvements .

Q. How can researchers resolve contradictions in reported data on its redox behavior?

- Methodological Answer :

- Compare cyclic voltammetry (CV) profiles across different pH buffers (e.g., pH 4 vs. 7) to identify redox potential shifts.

- Use ESR spectroscopy to detect stable radical intermediates, which may explain variability in antioxidant activity .

Q. What strategies optimize its bioavailability for in vivo studies?

- Methodological Answer :

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .

- Pharmacokinetics : Conduct IV/PO dosing in rodents with LC-MS/MS plasma analysis to calculate bioavailability. Adjust dosing regimens based on half-life (t₁/₂) .

Data Contradiction Analysis

Q. Conflicting reports on optimal pH for stability: How to design a resolution study?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro